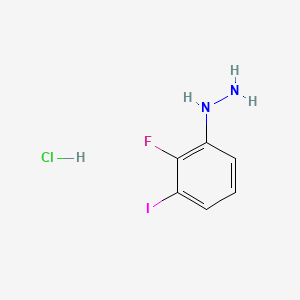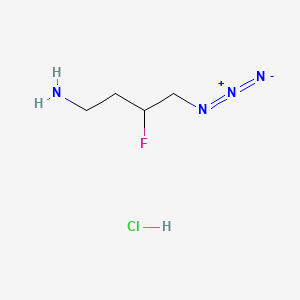
4-Azido-3-fluorobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-3-fluorobutan-1-amine hydrochloride is a chemical compound that features both azide and fluorine functional groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations, while the fluorine atom can impart unique properties to the molecule, such as increased metabolic stability and altered electronic characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-3-fluorobutan-1-amine hydrochloride typically involves multiple steps. One common method starts with the fluorination of a suitable butanamine precursor. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents. The resulting 3-fluorobutan-1-amine is then subjected to azidation, which can be carried out using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors to maintain precise control over reaction parameters and to enhance safety, given the potentially hazardous nature of azide compounds.
化学反応の分析
Types of Reactions
4-Azido-3-fluorobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common and typically require specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents under controlled conditions.
Major Products Formed
Triazoles: Formed via click chemistry with alkynes.
Amines: Formed by reduction of the azide group.
Oxidized Derivatives: Formed under specific oxidation conditions.
科学的研究の応用
4-Azido-3-fluorobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Potential use in bioconjugation techniques, where the azide group can be used to attach biomolecules to various substrates.
Medicine: Investigated for its potential in drug development, particularly in the design of molecules with enhanced metabolic stability due to the presence of the fluorine atom.
Industry: Utilized in the development of new materials with unique properties imparted by the azide and fluorine functional groups.
作用機序
The mechanism of action of 4-Azido-3-fluorobutan-1-amine hydrochloride depends on its specific application. In click chemistry, the azide group reacts with alkynes to form triazoles through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The fluorine atom can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
4-Fluorobutan-1-amine hydrochloride: Lacks the azide group, making it less versatile for click chemistry applications.
3-Azidopropan-1-amine hydrochloride: Lacks the fluorine atom, which may result in different metabolic stability and electronic properties.
4-Azidobutan-1-amine hydrochloride:
Uniqueness
4-Azido-3-fluorobutan-1-amine hydrochloride is unique due to the combination of both azide and fluorine functional groups. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
2901086-23-3 |
|---|---|
分子式 |
C4H10ClFN4 |
分子量 |
168.60 g/mol |
IUPAC名 |
4-azido-3-fluorobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9FN4.ClH/c5-4(1-2-6)3-8-9-7;/h4H,1-3,6H2;1H |
InChIキー |
UCYVVOAIBPIMOV-UHFFFAOYSA-N |
正規SMILES |
C(CN)C(CN=[N+]=[N-])F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


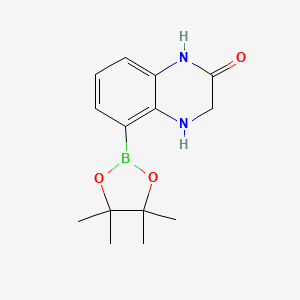
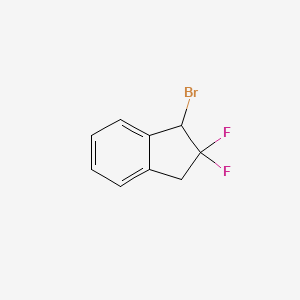


![tert-butyl N-{[1-(azidomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13464544.png)
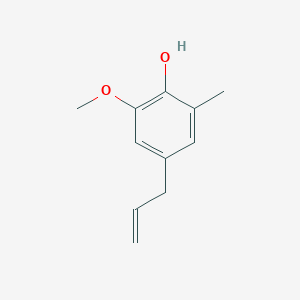
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)
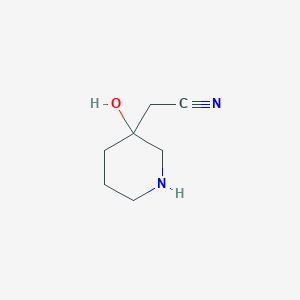
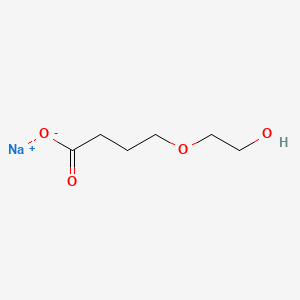
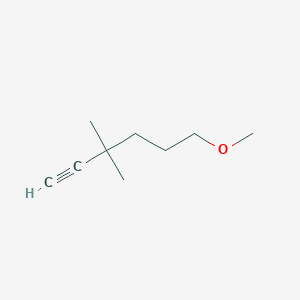
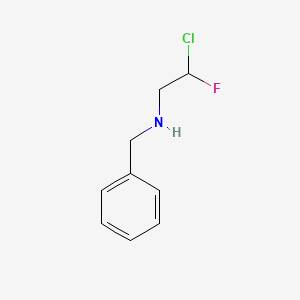
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)
![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)
